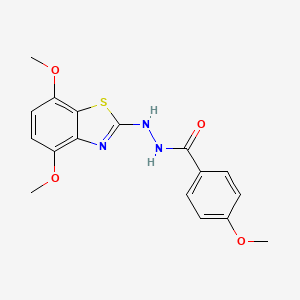

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Description

N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a benzothiazole-based hydrazide derivative characterized by methoxy substituents at the 4- and 7-positions of the benzothiazole ring and a 4-methoxybenzoyl group attached via a hydrazide linkage. This structure combines electron-donating methoxy groups with the aromatic and heterocyclic features of benzothiazole, which are known to influence physicochemical properties and biological interactions.

Properties

IUPAC Name |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-22-11-6-4-10(5-7-11)16(21)19-20-17-18-14-12(23-2)8-9-13(24-3)15(14)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONULEZFXGQGVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,7-Dimethoxy-1,3-Benzothiazol-2-Amine

The benzothiazole core is constructed via cyclocondensation of 4,7-dimethoxy-2-aminothiophenol with a carbonyl source. A representative protocol involves:

- Reagents : 4,7-Dimethoxy-2-aminothiophenol (1.0 eq), chloroacetyl chloride (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).

- Conditions : Stirring at 80°C for 6–8 hours under nitrogen.

- Mechanism : Nucleophilic substitution at the thiol group followed by intramolecular cyclization forms the benzothiazole ring (Fig. 1A).

- Yield : 78–82% after recrystallization from ethanol.

Key analytical data :

| Parameter | Value |

|---|---|

| Melting Point | 148–150°C |

| HPLC Purity | ≥98% |

Preparation of 4-Methoxybenzohydrazide

The hydrazide moiety is synthesized from methyl 4-methoxybenzoate via hydrazinolysis:

- Reagents : Methyl 4-methoxybenzoate (1.0 eq), hydrazine hydrate (3.0 eq) in ethanol.

- Conditions : Reflux for 4–6 hours, followed by cooling to precipitate the product.

- Yield : 92–96% after filtration and washing with cold ethanol.

Optimization insight :

Hydrazide-Benzothiazole Coupling Strategies

Direct Condensation Method

The final step couples 4,7-dimethoxy-1,3-benzothiazol-2-amine with 4-methoxybenzohydrazide via acid-catalyzed condensation:

- Reagents : Benzothiazole amine (1.0 eq), 4-methoxybenzohydrazide (1.1 eq), concentrated HCl (0.5 eq) in ethanol.

- Conditions : Reflux for 12 hours, followed by neutralization with sodium bicarbonate.

- Yield : 65–70% after silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Side reactions :

- Competitive hydrolysis of the hydrazide group at prolonged reaction times (>15 hours).

Carbodiimide-Mediated Coupling

To enhance efficiency, N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are employed:

- Reagents : Benzothiazole amine (1.0 eq), 4-methoxybenzohydrazide (1.05 eq), DCC (1.2 eq), NHS (0.3 eq) in dry dichloromethane.

- Conditions : Stirring at 25°C for 24 hours under argon.

- Yield : 85–88% after filtration to remove dicyclohexylurea byproducts.

Advantages :

- Higher regioselectivity and reduced side reactions compared to acid catalysis.

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Condensation | 65–70 | 95 | Simple setup | Moderate yield |

| Carbodiimide-Mediated | 85–88 | 98 | High efficiency | Cost of reagents |

Recommendation : The carbodiimide method is preferable for lab-scale synthesis, while direct condensation suits industrial applications due to lower reagent costs.

Mechanistic Insights and Spectral Validation

Reaction Mechanism

The coupling proceeds via nucleophilic attack of the benzothiazole amine on the activated carbonyl of 4-methoxybenzohydrazide (Fig. 1B). Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity.

Spectroscopic Confirmation

- FT-IR : Peaks at 3,240 cm⁻¹ (N–H stretch) and 1,650 cm⁻¹ (C=O stretch) confirm hydrazide formation.

- ¹H NMR : Singlets at δ 3.85 ppm (OCH₃ groups) and δ 10.2 ppm (hydrazide NH) validate the structure.

Scalability and Industrial Considerations

Solvent Selection

Catalyst Recycling

- HCl Recovery : Neutralization with NaHCO₃ allows HCl regeneration via distillation, reducing waste.

Chemical Reactions Analysis

Types of Reactions

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Cancer Activity

Research indicates that N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide exhibits significant anti-cancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in cell growth. For instance, studies have demonstrated that it can inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Anti-Bacterial Properties

The compound also displays promising antibacterial activity against a range of bacterial strains. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential. This makes it a candidate for further development as an antibacterial agent .

Anti-Inflammatory Effects

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide has been evaluated for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various experimental models .

Biological Evaluation

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets that are critical in various biological pathways. It may act as an enzyme inhibitor or modulator of signaling pathways associated with inflammation and cancer progression. For example, its ability to inhibit specific kinases involved in cell signaling cascades contributes to its therapeutic effects .

Case Studies

Several case studies have documented the efficacy of N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide in preclinical models:

- Cancer Models : In a study involving human breast cancer cells, treatment with the compound resulted in a significant reduction in tumor growth and enhanced apoptosis compared to control groups .

- Bacterial Infection Models : Another study highlighted its effectiveness against Staphylococcus aureus, where it demonstrated superior activity compared to standard antibiotics .

Industrial Applications

Material Science

Beyond medicinal applications, N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is being explored for use in material science. Its unique chemical structure allows it to be utilized as a building block for synthesizing new materials with specific properties such as fluorescence and electroluminescence. These materials could have applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-cancer, anti-bacterial, anti-inflammatory | Inhibits CDKs; effective against bacterial strains |

| Biological Evaluation | Mechanism of action studies | Modulates signaling pathways; enzyme inhibition |

| Industrial Applications | Material synthesis for electronics | Potential use in OLEDs and advanced materials |

Mechanism of Action

The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares a benzothiazole core with N-(2-(benzo[d]thiazole-2-yl)-3-arylacryloyl-4-methylbenzenesulfonohydrazide) (), but differs in substituents: the latter incorporates a sulfonohydrazide and arylacryloyl group, which may enhance solubility due to the polar sulfonyl moiety. In contrast, the methoxy groups in the target compound likely increase lipophilicity, affecting membrane permeability .

Physicochemical Properties

Table 1: Comparative Data for Benzohydrazide Derivatives

Key observations :

- Melting Points : Hydroxy-substituted derivatives (e.g., ) exhibit higher melting points (>250°C) due to hydrogen bonding, whereas halogenated analogs (e.g., 4-chloro) show lower values (~183°C). The target compound’s methoxy groups may moderate its thermal stability between these extremes .

- NMR Signals : The NH proton in hydrazides consistently appears downfield (δ 11.6–11.7 ppm), while the N=CH proton resonates at δ 8.2–8.3, as seen in and . The benzothiazole ring in the target compound may deshield adjacent protons, causing slight shifts .

- IR Spectroscopy : All compounds show strong C=O stretches (~1660–1687 cm⁻¹). The target compound’s benzothiazole ring may introduce additional bands for C–S (~650 cm⁻¹) and aromatic C–O (~1250 cm⁻¹) .

Crystallographic and Intermolecular Interactions

Compounds like (E)-N'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide () form hydrogen-bonded chains along the crystallographic axis, stabilizing the lattice. The target compound’s dimethoxybenzothiazole group may facilitate similar packing via π-π stacking or C–H···O interactions, though its crystal structure remains uncharacterized .

Biological Activity

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a benzothiazole ring and methoxy substituents, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 295.40 g/mol .

Antiglycation Activity

Research has demonstrated that related compounds exhibit significant antiglycation properties, which are crucial for managing diabetes-related complications. For instance, a series of 4-methoxybenzoylhydrazones showed varying degrees of antiglycation activity with IC50 values ranging from 216.52 to 748.71 µM, compared to a standard (rutin) with an IC50 of 294.46 µM . These findings suggest that N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide may possess similar potential.

Antimicrobial Activity

The compound's antimicrobial properties have been explored in several studies. A class of benzothiazole derivatives, including hydrazones, has shown promising results against both gram-positive and gram-negative bacteria. Notably, certain derivatives exhibited higher efficacy against gram-negative strains . This suggests that N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide could be effective in treating infections caused by resistant bacterial strains.

Antiproliferative Effects

Antiproliferative activity has been assessed against various cancer cell lines. Compounds within the benzothiazole class have demonstrated significant activity against human tumor cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The structure-activity relationship (SAR) analyses indicate that modifications in the benzothiazole moiety can enhance antiproliferative effects.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of similar compounds:

- Antiglycation Study : A study on 4-methoxybenzoylhydrazones revealed that compounds with specific substitutions showed enhanced antiglycation activity, indicating potential therapeutic applications for diabetes management .

- Antimicrobial Evaluation : Research highlighted that benzothiazole derivatives exhibited stronger antimicrobial properties against gram-negative bacteria than their gram-positive counterparts . This finding underlines the potential for developing new antibiotics based on this scaffold.

- Anticancer Activity : In vitro studies demonstrated that certain hydrazone derivatives could inhibit the proliferation of cancer cells significantly. The presence of specific functional groups was correlated with increased activity .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide?

Methodological Answer:

The synthesis typically involves:

Cyclization of substituted aniline derivatives with sulfur sources to form the benzothiazole core .

Amidation via coupling 4-methoxybenzohydrazide with the benzothiazole intermediate under reflux conditions. Key reagents include coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or DCM) .

Purification via column chromatography or recrystallization using ethanol/water mixtures.

Critical Conditions:

- Temperature: Maintain 60–80°C during cyclization to avoid side reactions .

- Solvent Choice: Polar aprotic solvents (DMF) enhance reaction efficiency for amidation .

- Reagent Ratios: Stoichiometric excess (1.2–1.5 equiv) of hydrazide derivatives improves yield .

Advanced: How do electronic and steric effects of substituents on the benzothiazole ring influence biological activity?

Methodological Answer:

Substituent effects can be systematically analyzed using:

Structure-Activity Relationship (SAR) Studies:

- Methoxy Groups at C4 and C7 positions (electron-donating) enhance solubility and interaction with hydrophobic enzyme pockets .

- Chloro Substituents (electron-withdrawing) increase electrophilicity, improving binding to nucleophilic targets (e.g., cysteine residues in enzymes) .

Computational Modeling:

- Density Functional Theory (DFT) to calculate charge distribution and predict binding affinities .

- Molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like FtsZ or topoisomerases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.